3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)6-3-7-8(5-1-2-5)12-15-9(7)11-4-6/h3-5H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAXOVMRWOBRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC3=C2C=C(C=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954272-31-2 | |
| Record name | 3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The cyclopropyl group can then be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl bromide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols for esterification, amines for amidation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Ester or amide derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs, their substituents, molecular formulas, and physicochemical properties:
*Calculated based on structural analogs (e.g., C₁₀H₈N₂O₃ derived by replacing propyl in with cyclopropyl).
Substituent Effects on Physicochemical Properties
Cyclopropyl vs. tert-Butyl (C₄H₉) increases steric bulk, which may reduce solubility but enhance target binding specificity .
Aromatic vs. Aliphatic Groups :
- The 2-methylphenyl substituent (C₆H₅CH₃) in introduces aromaticity, enabling π-π stacking interactions with biological targets, a feature absent in aliphatic analogs.
Halogenation :
Biological Activity
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : C1CC1C2=NOC3=C2C=C(C=N3)C(=O)O
- InChI Key : YXAXOVMRWOBRAP-UHFFFAOYSA-N
The compound features a pyridine ring fused with an oxazole ring and a carboxylic acid group at the 5-position. The cyclopropyl group at the 3-position contributes to its distinct chemical properties.
The precise biological targets of this compound remain largely unknown. However, compounds within similar classes have been shown to interact with various cellular pathways, particularly in cancer therapeutics. For instance, derivatives of oxazole and pyridine have demonstrated inhibition of kinases involved in tumor progression and angiogenesis .
Antiproliferative Effects
Research indicates that compounds related to the oxazole-pyridine scaffold exhibit significant antiproliferative activity against various human tumor cell lines. The biological activity can be quantified using IC values, which measure the concentration required to inhibit cell growth by 50%.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound A | 0.36 | HeLa |
| Compound B | 1.8 | A375 |
| This compound | TBD | TBD |
Enzyme Inhibition
Studies on similar compounds have shown potential for inhibiting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). For example, some derivatives exhibited Ki values in the nanomolar range against AChE, indicating strong inhibitory effects .
Study on Anticancer Activity
A study evaluated the anticancer properties of various oxazole derivatives including this compound. The results indicated that these compounds could reduce tumor growth rates in xenograft models of colorectal carcinoma when administered orally .
Study on Enzyme Inhibition
Another investigation focused on enzyme inhibition profiles of synthesized derivatives of pyridine and oxazole. Compounds demonstrated effective inhibition against AChE and hCA isoforms with varying degrees of potency .
Pharmacokinetics
Currently, detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) for this compound is not available. This information is crucial for understanding the therapeutic potential and safety profile of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, and what key reaction conditions influence yield?
- Answer : The synthesis typically involves cyclization of precursor molecules (e.g., condensation of substituted aldehydes with aminopyridine derivatives) followed by substitution reactions to introduce the cyclopropyl group. Key reaction conditions include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene.
- Temperature : Controlled heating (80–120°C) to promote cyclization without decomposition.
Yield optimization relies on stoichiometric ratios and purification via column chromatography .
Q. How is the structural identity of this compound confirmed in synthetic studies?
- Answer : Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and cyclopropane ring integrity.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHNO).
- X-ray Crystallography : For absolute configuration determination in crystalline forms.
PubChem-derived InChIKey and IUPAC nomenclature provide additional validation .
Q. What in vitro biological screening data exist for this compound, and what target pathways are implicated?
- Answer : Preliminary studies on structurally analogous oxazolo-pyridines report:
- Antimicrobial Activity : Minimum inhibitory concentrations (MIC) against Gram-positive bacteria (e.g., Staphylococcus aureus).
- Anticancer Potential : Inhibition of kinase enzymes (e.g., EGFR, VEGFR2) in cell-based assays.
- Mechanistic Insights : Interactions with ATP-binding pockets or allosteric enzyme sites, validated via competitive binding assays .
Advanced Research Questions
Q. What mechanistic insights explain the role of the cyclopropyl group in modulating electronic and steric properties of the oxazolo-pyridine core?
- Answer : The cyclopropyl group introduces:
- Electronic Effects : Ring strain and hyperconjugation alter electron density at the pyridine nitrogen, enhancing electrophilic substitution reactivity.
- Steric Effects : The rigid three-membered ring restricts rotational freedom, improving target binding specificity.
Comparative studies with methyl or phenyl substituents show the cyclopropyl moiety enhances metabolic stability in hepatic microsomal assays .
Q. How can conflicting data on the compound’s solubility and bioavailability be systematically addressed in formulation studies?
- Answer : Strategies include:
- Co-Solvent Systems : Use of PEG-400 or cyclodextrins to improve aqueous solubility.
- Salt Formation : Conversion to sodium or hydrochloride salts for enhanced dissolution.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to bypass pH-dependent degradation.
Analytical methods like HPLC-UV and pharmacokinetic modeling (e.g., compartmental analysis) validate these approaches .
Q. What computational approaches are employed to predict the binding affinity of this compound with kinase targets, and how do they correlate with experimental IC values?
- Answer : Computational workflows involve:
- Molecular Docking : AutoDock Vina or Glide for binding pose prediction.
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to assess stability of ligand-target complexes.
Experimental validation via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) shows strong correlation (R > 0.85) between predicted binding energies and IC values .
Q. What strategies optimize regioselectivity during the introduction of the cyclopropyl moiety to minimize byproduct formation?
- Answer : Regioselectivity is enhanced by:
- Directing Groups : Pre-installed protecting groups (e.g., Boc) on the pyridine ring to guide cyclopropanation.
- Transition Metal Catalysis : Pd-mediated Suzuki-Miyaura coupling for precise C-C bond formation.
- Condition Screening : Solvent polarity (e.g., THF vs. DCM) and temperature gradients to favor mono-substitution.
GC-MS and LC-MS track byproduct profiles during reaction optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
